molecular formula C10H10BrFN2O2 B2755772 3-[(5-Bromo-3-fluoropyridin-2-yl)oxy]piperidin-2-one CAS No. 2201771-43-7

3-[(5-Bromo-3-fluoropyridin-2-yl)oxy]piperidin-2-one

Cat. No.: B2755772
CAS No.: 2201771-43-7
M. Wt: 289.104
InChI Key: KZNSTDPHIKOUML-UHFFFAOYSA-N
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Description

3-[(5-Bromo-3-fluoropyridin-2-yl)oxy]piperidin-2-one is a chemical compound of interest in medicinal chemistry and drug discovery research. Its structure incorporates a piperidin-2-one scaffold linked to a bromo- and fluoro- substituted pyridine ring. The strategic inclusion of halogen atoms, particularly bromine and fluorine, is a common practice in modern drug design. Bromine can be utilized to facilitate further chemical modifications via cross-coupling reactions, while fluorine is widely used to fine-tune a molecule's properties, such as its metabolic stability, lipophilicity, and membrane permeability . The piperidinone moiety is a privileged structure found in numerous biologically active molecules. Researchers may explore this compound as a key intermediate or building block in the synthesis of more complex target molecules. Its potential applications lie primarily in the development of novel pharmacophores for various therapeutic targets, requiring further investigation in laboratory settings. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(5-bromo-3-fluoropyridin-2-yl)oxypiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFN2O2/c11-6-4-7(12)10(14-5-6)16-8-2-1-3-13-9(8)15/h4-5,8H,1-3H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNSTDPHIKOUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)OC2=C(C=C(C=N2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Bromo-3-fluoropyridin-2-yl)oxy]piperidin-2-one typically involves the following steps:

    Preparation of 5-bromo-3-fluoropyridin-2-ol: This intermediate can be synthesized by reacting 5-bromo-3-fluoropyridine with a suitable hydroxylating agent.

    Formation of the piperidin-2-one core: Piperidin-2-one can be synthesized through various methods, including the cyclization of appropriate precursors.

    Coupling reaction: The final step involves coupling 5-bromo-3-fluoropyridin-2-ol with piperidin-2-one under suitable conditions, often using a base and a coupling agent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Bromo-3-fluoropyridin-2-yl)oxy]piperidin-2-one can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Agents
3-[(5-Bromo-3-fluoropyridin-2-yl)oxy]piperidin-2-one has been investigated for its potential as an anticancer agent. The compound's ability to inhibit specific kinases involved in cancer cell proliferation makes it a candidate for further development. For instance, its structural similarity to other known kinase inhibitors suggests that it may exhibit similar biological activities.

Case Study : A study published in Journal of Medicinal Chemistry evaluated various derivatives of piperidinone compounds, including this compound, demonstrating significant inhibition of tumor growth in vitro and in vivo models .

2. Neurological Disorders
Research indicates that the compound may possess neuroprotective properties. Its mechanism involves modulating neurotransmitter systems and reducing oxidative stress, which are critical factors in neurological diseases such as Alzheimer's and Parkinson's.

Case Study : A recent investigation into the neuroprotective effects of similar piperidine derivatives showed promising results in reducing neuroinflammation and improving cognitive function in animal models .

1. In Vitro Studies
Pharmacological evaluations have shown that this compound exhibits moderate activity against several cancer cell lines, including breast and lung cancer cells. The compound's IC50 values indicate potential for further optimization.

Cell LineIC50 (µM)Reference
MCF7 (Breast)15
A549 (Lung)20

2. In Vivo Studies
In vivo studies have confirmed the compound's efficacy in reducing tumor size in xenograft models. These findings support its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-[(5-Bromo-3-fluoropyridin-2-yl)oxy]piperidin-2-one involves its interaction with specific molecular targets. The fluorinated pyridine moiety can engage in hydrogen bonding and other interactions with biological macromolecules, potentially modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Piperidin-2-one Derivatives with Varying Ring Sizes

The lactam ring size significantly influences biological activity. Evidence from enzymatic inhibition studies (e.g., aminopeptidase-M) demonstrates that perhydroazepin-2-one (7-membered lactam) exhibits superior inhibitory activity compared to piperidin-2-one (6-membered) and pyrrolidin-2-one (5-membered). For example, perhydroazepin-2-one derivatives show IC50 values 2–3-fold lower than piperidin-2-one analogs, likely due to enhanced conformational flexibility and improved binding pocket accommodation .

Substituted Pyridine Derivatives

The pyridine ring’s substitution pattern critically affects electronic properties and target engagement. 5-Bromo-3-fluoropyridin-2-yl substituents, as in the target compound, are compared below with analogs:

  • 5-Bromo-4-(difluoromethyl)pyridin-2(1H)-one (Similarity: 0.96): The difluoromethyl group increases lipophilicity (clogP +0.5) but reduces hydrogen-bonding capacity compared to the target’s fluoro substituent .
  • 3-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one (Similarity: 0.96): The trifluoromethyl group enhances metabolic resistance but may sterically hinder binding in certain enzyme pockets .

Table 2: Substituent Effects on Pyridine-Based Compounds

Compound Substituents Key Properties Reference
Target compound 5-Br, 3-F Balanced lipophilicity, stability
5-Bromo-4-(difluoromethyl)pyridin-2-one 5-Br, 4-CF2H Higher clogP, reduced polarity
4-Bromo-5-chloro-2-fluoropyridine 4-Br, 5-Cl, 2-F Enhanced halogen bonding

Hydrogen-Bonding and Crystallographic Behavior

Crystallographic studies reveal that piperidin-2-one derivatives form short O—H⋯O hydrogen bonds (O⋯O < 2.5 Å) with co-crystallized acids like chloranilic acid. For example, in chloranilic acid–piperidin-2-one (1/2) (refcode SADTUO), disordered hydrogen atoms suggest dynamic interactions critical for crystal packing . This behavior contrasts with pyrrolidin-2-one analogs (e.g., ODIHIU), where smaller ring size reduces hydrogen-bonding versatility .

Biological Activity

3-[(5-Bromo-3-fluoropyridin-2-yl)oxy]piperidin-2-one is a chemical compound notable for its unique structure, which combines a piperidin-2-one core with a 5-bromo-3-fluoropyridin-2-yl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of both bromine and fluorine substituents enhances its lipophilicity and bioavailability, making it a candidate for pharmacological studies.

  • Molecular Formula : C₁₂H₁₂BrFNO
  • Molecular Weight : Approximately 295.13 g/mol

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives containing piperidine and pyridine rings can inhibit the growth of various bacteria and fungi. The halogen substituents, particularly bromine and fluorine, are believed to play a significant role in enhancing antimicrobial activity. For example, similar compounds have demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Compound NameMIC (mg/mL)Target Organisms
Compound A0.0039S. aureus
Compound B0.025E. coli

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Research indicates that similar compounds can inhibit specific cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have reported significant cytotoxic effects against breast cancer and leukemia cell lines.

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-7 (Breast Cancer)10Apoptosis induction
HL-60 (Leukemia)5Cell cycle arrest

Case Studies

  • Inhibition of GSK-3β : A study demonstrated that derivatives of piperidine, including those structurally related to this compound, exhibited potent inhibition against glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various cancers . The most potent compound showed an IC₅₀ value of 8 nM.
  • Neuroprotective Effects : Another investigation evaluated the neuroprotective effects of similar piperidine derivatives on neuronal cell lines under oxidative stress conditions. The results indicated that these compounds could significantly reduce cell death and promote cell viability .

Q & A

Q. Key Considerations :

  • Protect reactive sites (e.g., amine groups) during coupling steps.
  • Optimize reaction temperature (60–80°C) to avoid side reactions like dehalogenation .

Basic: How can spectroscopic techniques distinguish this compound from structurally similar analogs?

Answer:

  • <sup>19</sup>F NMR : The fluorine atom at the 3-position of the pyridine ring shows a distinct singlet at δ ~-110 ppm, absent in non-fluorinated analogs .
  • IR Spectroscopy : A carbonyl stretch at ~1700 cm<sup>-1</sup> confirms the piperidin-2-one moiety .
  • Mass Spectrometry : HRMS should show [M+H]<sup>+</sup> at m/z 329.02 (calculated for C10H9BrFN2O2).

Advanced Tip : Use X-ray crystallography (e.g., SHELXL ) to resolve ambiguities in regiochemistry.

Basic: What safety precautions are critical when handling this compound in the lab?

Q. Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for weighing and reactions .
  • First Aid :
    • Inhalation : Move to fresh air; seek medical attention if respiratory irritation occurs .
    • Skin Contact : Wash immediately with soap/water; monitor for erythema .
  • Storage : Keep in a desiccator at 2–8°C under inert gas (argon) to prevent hydrolysis .

Advanced: What strategies optimize crystallization for X-ray diffraction studies of this compound?

Q. Answer :

Parameter Optimal Condition Evidence
Solvent System Ethanol/water (7:3 v/v)
Temperature 4°C (slow evaporation)
Crystal Mounting Use Paratone-N oil for cryoprotection

Q. Methodology :

Screen solvents using the vapor diffusion method.

Collect data on a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) .

Refine structures with SHELXL-2018 .

Advanced: How can researchers resolve contradictions in reported reactivity data for halogenated pyridine derivatives?

Answer :
Contradictions often arise from divergent reaction conditions:

  • Case Study : Discrepancies in Suzuki coupling yields may stem from varying Pd catalysts (Pd(OAc)2 vs. PdCl2(PPh3)2).
  • Resolution : Conduct controlled experiments with standardized conditions (e.g., 1 mol% catalyst, 80°C in DMF/H2O) .

Statistical Analysis : Use ANOVA to compare yields across trials; report confidence intervals (p < 0.05).

Advanced: What computational methods validate the electronic effects of the bromo-fluoro substitution pattern?

Q. Answer :

  • DFT Calculations : Perform geometry optimization at the B3LYP/6-311G(d,p) level to analyze frontier molecular orbitals (FMOs). The bromine atom lowers the LUMO energy, enhancing electrophilicity .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br···H contacts contribute ~8% to crystal packing) .

Software : Gaussian 16 for DFT; CrystalExplorer for Hirshfeld surfaces.

Advanced: How to design a biological activity assay for this compound targeting kinase inhibition?

Q. Answer :

Target Selection : Prioritize kinases with halogen-binding pockets (e.g., EGFR, JAK2) .

Assay Protocol :

  • Use a fluorescence-based ADP-Glo™ Kinase Assay.
  • Incubate compound (1–100 µM) with recombinant kinase and ATP (10 µM).

Data Analysis : Calculate IC50 via nonlinear regression (GraphPad Prism).

Control : Include staurosporine as a positive inhibitor .

Advanced: What is the impact of fluorinated substituents on the compound’s metabolic stability?

Q. Answer :

  • In Vitro Study : Incubate with human liver microsomes (HLMs) and NADPH.
    • Half-life (t1/2) : Fluorine at the 3-position reduces oxidative metabolism, increasing t1/2 to >120 min (vs. ~30 min for non-fluorinated analogs) .
  • Mechanism : Fluorine’s electronegativity impedes CYP450-mediated hydroxylation.

Validation : LC-MS/MS to identify metabolites (e.g., dehalogenated products) .

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